1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of Substituents: The tert-butyl, ethyl, and methoxy groups are introduced through alkylation or acylation reactions using appropriate reagents.
Carboxylation: The dicarboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve desired yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Hydroxylated or oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)3-ethyl3-methoxy-2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways by acting as an agonist or antagonist.
Structural Modifications: Inducing conformational changes in target molecules, affecting their function.
Comparison with Similar Compounds
- tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-methoxy-2-methylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-18-10(15)13(17-6)8-14(9(13)2)11(16)19-12(3,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
KYRAEMNYFXUAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(C1C)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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